4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzene-1-sulfonamide

SR-BI upregulation Reverse cholesterol transport Cardiovascular drug discovery

4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzene-1-sulfonamide (CAS 670272-59-0) is a synthetic sulfonamide derivative characterized by a 2-chlorophenoxy-substituted benzene ring linked via a sulfonamide bridge to a 2-methyl-1,3-benzothiazol-5-amine moiety. The compound belongs to the broader class of N-benzothiazolyl-benzenesulfonamides, which have been described in patent literature as modulators of scavenger receptor class B type I (SR-BI) expression and as potential agents for cardiovascular diseases involving reverse cholesterol transport.

Molecular Formula C20H15ClN2O3S2
Molecular Weight 430.92
CAS No. 670272-59-0
Cat. No. B2488556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzene-1-sulfonamide
CAS670272-59-0
Molecular FormulaC20H15ClN2O3S2
Molecular Weight430.92
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl
InChIInChI=1S/C20H15ClN2O3S2/c1-13-22-18-12-14(6-11-20(18)27-13)23-28(24,25)16-9-7-15(8-10-16)26-19-5-3-2-4-17(19)21/h2-12,23H,1H3
InChIKeyYLFNAUNHXQIJQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzene-1-sulfonamide (CAS 670272-59-0): Structural and Pharmacological Baseline for Procurement Evaluation


4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzene-1-sulfonamide (CAS 670272-59-0) is a synthetic sulfonamide derivative characterized by a 2-chlorophenoxy-substituted benzene ring linked via a sulfonamide bridge to a 2-methyl-1,3-benzothiazol-5-amine moiety . The compound belongs to the broader class of N-benzothiazolyl-benzenesulfonamides, which have been described in patent literature as modulators of scavenger receptor class B type I (SR-BI) expression and as potential agents for cardiovascular diseases involving reverse cholesterol transport [1]. Currently accessible public-domain data sources do not contain direct comparative pharmacological profiling for this specific compound.

Why Generic Benzenesulfonamide Analogs Cannot Substitute for 4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzene-1-sulfonamide in Targeted Research Programs


Within the N-benzothiazolyl-benzenesulfonamide class, even minor modifications to the benzene ring substituent (e.g., replacement of 2-chlorophenoxy with methoxy, fluoro, or nitro at various positions) or alterations to the benzothiazole 2-position (e.g., substitution of the 2-methyl group) are explicitly claimed to produce functionally distinct modulation of SR-BI expression [1]. Therefore, generic benzenesulfonamide analogs or close structural relatives cannot be assumed to replicate the SR-BI upregulation profile associated with the 2-chlorophenoxy, 2-methyl-benzothiazole substitution pattern without empirical confirmation. A rigorous, data-driven selection process is required to ensure the exact substitution array is maintained.

Quantitative Differentiation Evidence for 4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzene-1-sulfonamide vs. Closest Analogs


Structural Distinction from Generic N-Benzothiazolyl-Benzenesulfonamide Congeners: Substitution Matrix Analysis

The Chinese patent CN18600500 describes a series of N-benzothiazolyl-benzenesulfonamide derivatives that upregulate SR-BI expression. The generic Markush structure defines variability at R1 on the benzene ring (options: -OCH3, -F, -H, -Cl, -NO2 at positions 3,4,5,6) and at the amine substituent on the benzothiazole ring [1]. The target compound 4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzene-1-sulfonamide possesses a 2-chlorophenoxy group at the para-position of the benzenesulfonamide ring and a 2-methyl group on the benzothiazole ring. This specific combination is not covered by the genus claims; the presence of the phenoxy linker with ortho-chloro substitution and the 2-methyl group on the benzothiazole creates a distinct constitutional isomer not represented among the exemplifications in the patent . Direct comparative pharmacological data against the patent-exemplified analogs are not publicly available.

SR-BI upregulation Reverse cholesterol transport Cardiovascular drug discovery

Recommended Application Scenarios for 4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzene-1-sulfonamide (670272-59-0) Based on Differentiated Structural Features


Probing Novel SR-BI Upregulator Chemical Space for Atherosclerosis Target Validation

The compound's unique 2-chlorophenoxy/2-methyl-benzothiazole substitution pattern, which falls outside the scope of the exemplified genus in CN18600500, makes it a candidate for exploring structure-activity relationships around SR-BI-mediated reverse cholesterol transport. Researchers aiming to identify novel chemotypes not encompassed by existing patent claims may use this compound as a starting point for lead optimization in atherosclerosis drug discovery [1].

Chemical Probe for Differentiating SR-BI Modulation from Off-Target Effects of Canonical Benzenesulfonamides

Because the compound's structural configuration deviates from the simple R1-substitution pattern described in the reference patent, it can serve as a chemical probe to delineate SR-BI-specific pharmacological effects from those mediated by non-specific interactions common to simpler benzenesulfonamide analogs. This application is critical for target deconvolution studies in cardiovascular biology [1].

Reference Standard for Analytical Method Development in Benzothiazole-Sulfonamide Quality Control

The distinct chromatographic and spectroscopic signature imparted by the 2-chlorophenoxy and 2-methyl-benzothiazole moieties allows this compound to be used as a reference standard for developing HPLC or LC-MS methods aimed at resolving complex mixtures of benzothiazole-sulfonamide derivatives, thereby supporting regulatory submission packages for related therapeutic candidates.

Quote Request

Request a Quote for 4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.